Product packaging for Potassium carbonate dihydrate(Cat. No.:CAS No. 16799-90-9)

Potassium carbonate dihydrate

Cat. No.: B100898
CAS No.: 16799-90-9
M. Wt: 174.24 g/mol
InChI Key: KMUFDTCJTJRWGL-UHFFFAOYSA-L
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Description

Potassium carbonate dihydrate (K₂CO₃·2H₂O) is a hydrated inorganic salt that presents research opportunities in areas requiring controlled hydration and thermal processes. It is a white, hygroscopic solid that forms a strongly alkaline solution in water . In research and industrial development, it serves as a potent buffering and alkalizing agent, widely documented for its role in regulating pH in chemical and biochemical processes . Its utility as a mild drying agent is well-established for a variety of organic phases, particularly for drying ketones, alcohols, and amines prior to distillation, where its mild basicity is advantageous . Beyond its classic roles, contemporary research explores potassium carbonate as a promising candidate for thermochemical heat storage. Its reversible hydration and dehydration reactions enable it to store and release energy with a high energy density, making it suitable for applications in solar energy storage systems . The compound also functions effectively as a catalyst in inorganic synthesis and organic transformations, helping to maintain anhydrous conditions without participating in the primary reaction . Furthermore, it is instrumental in the laboratory-scale alkalization of compounds, a key step in processes such as the production of specialized cocoa powders and the adjustment of wine musts . This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4K2O5 B100898 Potassium carbonate dihydrate CAS No. 16799-90-9

Properties

CAS No.

16799-90-9

Molecular Formula

CH4K2O5

Molecular Weight

174.24 g/mol

IUPAC Name

dipotassium;carbonate;dihydrate

InChI

InChI=1S/CH2O3.2K.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+1;;/p-2

InChI Key

KMUFDTCJTJRWGL-UHFFFAOYSA-L

SMILES

C(=O)([O-])[O-].O.O.[K+].[K+]

Canonical SMILES

C(=O)([O-])[O-].O.O.[K+].[K+]

Synonyms

POTASSIUM CARBONATE DIHYDRATE

Origin of Product

United States

Crystallography and Hydrate Chemistry of Potassium Carbonate

Structural Characterization of Anhydrous Potassium Carbonate (K₂CO₃)

Anhydrous potassium carbonate typically crystallizes in a monoclinic system. materialsproject.orgrsc.org The structure is characterized by a slightly distorted hexagonal close-packed arrangement of carbonate ions, with potassium ions occupying both octahedral and trigonal bipyramidal sites. rsc.orgcolab.ws The carbonate ions themselves exhibit a non-crystallographic trigonal planar geometry. rsc.orgcolab.ws Detailed crystallographic studies have defined its space group as P2₁/c. materialsproject.org

The bonding in anhydrous K₂CO₃ involves two distinct coordination environments for the potassium ions. One K⁺ site is bonded to six oxygen atoms, forming face-sharing KO₆ octahedra, while the other is in a 9-coordinate geometry with surrounding oxygen atoms. materialsproject.org The carbon atom in the carbonate group is bonded in a trigonal planar geometry to three oxygen atoms. materialsproject.org

Crystallographic Data for Anhydrous Potassium Carbonate (Monoclinic)
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a5.62 Å
b9.74 Å
c6.88 Å
α90.00°
β99.36°
γ90.00°
Volume372.18 ų

Hydration States of Potassium Carbonate

Potassium carbonate is highly hygroscopic and can form several stable hydrates upon exposure to moisture. nih.gov The specific hydrate (B1144303) formed is dependent on conditions such as temperature and water vapor pressure.

Potassium carbonate monohydrate is often identified as an intermediate product in the dehydration of higher hydrates, such as the sesquihydrate. nih.gov Research suggests that the dehydration of potassium carbonate sesquihydrate can occur in a stepwise manner, with the initial loss of 0.5 moles of water leading to the formation of the monohydrate, which is then followed by the removal of the remaining water to yield the anhydrous form. nih.gov

Potassium carbonate dihydrate (K₂CO₃·2H₂O) is a white, deliquescent solid. tech-faq.com When dissolved in water, it forms a strongly alkaline solution. tech-faq.com The dissolution process involves the dissociation of the ionic compound into potassium (K⁺) and carbonate (CO₃²⁻) ions, which become hydrated by water molecules. quora.com The carbonate ion reacts with water to a small extent to produce bicarbonate and hydroxide (B78521) ions, which accounts for the alkalinity of the solution. quora.com

Potassium carbonate sesquihydrate has garnered significant research interest, particularly as a promising material for thermochemical energy storage. nih.gov Its reversible hydration and dehydration cycle allows for the storage and release of thermal energy. tue.nl The crystal structure of the sesquihydrate is monoclinic, with the space group C2/c. acs.org Within this structure, the water molecules are situated between dense layers of potassium carbonate. nih.gov

The dehydration of potassium carbonate sesquihydrate has been studied in detail. For pristine material, dehydration often occurs as a single process at higher temperatures. nih.gov However, after undergoing cycling (hydration and dehydration), the material's morphology changes, leading to dehydration occurring in two distinct processes at lower temperatures. nih.gov This is attributed to the formation of new pathways for water removal at the newly created edges, corners, and steps on the crystal surface. nih.gov

Crystallographic Data for Potassium Carbonate Sesquihydrate
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c

While less commonly studied than the sesquihydrate, potassium carbonate can also form a trihydrate. Further research is needed to fully characterize its crystal structure and properties.

Polymorphic Phase Transitions of K₂CO₃

Anhydrous potassium carbonate exhibits polymorphism, meaning it can exist in different crystal structures. At ambient temperatures, the stable form is the monoclinic phase described earlier. researchgate.net However, upon heating, it undergoes a phase transition to a high-temperature hexagonal phase. researchgate.netmaterialsproject.org This transition to a polymorph with higher symmetry is a key characteristic of its thermal behavior. akjournals.com The hexagonal phase has the space group P6₃/mmc. materialsproject.org

Crystallographic Data for Anhydrous Potassium Carbonate (Hexagonal - High Temperature)
ParameterValue
Crystal SystemHexagonal
Space GroupP6₃/mmc
a5.74 Å
b5.74 Å
c6.82 Å
α90.00°
β90.00°
γ120.00°
Volume194.62 ų

Mechanism of Surface Hydration of Potassium Carbonate

The surface hydration of anhydrous potassium carbonate (K₂CO₃) is a multi-step process governed by factors such as relative humidity and temperature. This process leads to the formation of its crystalline hydrate, most notably potassium carbonate sesquihydrate (K₂CO₃·1.5H₂O), which is the stable form, rather than the dihydrate. wikipedia.orgtue.nlresearchgate.net The mechanism involves the initial adsorption of water molecules onto the salt's surface, followed by surface reconstruction and the growth of the crystalline hydrate. researchgate.net

At the molecular level, density functional theory simulations reveal that a single water molecule preferentially adsorbs on a hollow site of the K₂CO₃ surface through the formation of a hydrogen bond and an ionic bond. researchgate.netresearchgate.net This interaction involves the transfer of electrons from a potassium atom on the surface to the water molecule. researchgate.netresearchgate.net As water coverage increases, interactions between water molecules (forming hydrogen bonds with each other) and between water and the surface compete. researchgate.net A stable configuration is achieved with one monolayer of water molecules, where water chains are formed via hydrogen bonding. researchgate.net This initial adsorption phase causes the potassium carbonate to expand. researchgate.net

The progression of hydration is highly dependent on the ambient relative humidity (RH). Hydration of K₂CO₃ can begin at a relative humidity as low as 6% to 10% at 25°C. utwente.nl As the RH increases, the water uptake also increases. utwente.nl Above a critical relative humidity of approximately 43% RH, the salt becomes deliquescent, forming an aqueous solution on its surface. tue.nlutwente.nl The presence of water vapor is crucial for converting anhydrous K₂CO₃ into its active hydrated form, K₂CO₃·1.5H₂O. researchgate.net

The process can be summarized in the following key stages:

StageDescriptionControlling Factors
1. Adsorption Water molecules from the vapor phase attach to the surface of anhydrous K₂CO₃. This is driven by water-surface interactions, including hydrogen and ionic bonding. researchgate.netresearchgate.netRelative Humidity, Temperature researchgate.netutwente.nl
2. Surface Reconstruction The initial layer of adsorbed water molecules induces changes in the surface structure of the potassium carbonate crystal. researchgate.netWater Coverage researchgate.netresearchgate.net
3. Nucleation & Growth Crystalline hydrate, primarily the sesquihydrate (K₂CO₃·1.5H₂O), begins to form and grow from the saturated surface solution. utwente.nlgoogle.comSupersaturation, Temperature nih.gov
4. Bulk Hydration The hydration process continues from the surface into the bulk of the material, eventually leading to complete conversion to the hydrated form. utwente.nlWater Vapor Pressure, Particle Size researchgate.netacs.org

Molecular dynamics simulations show that as water coverage on the surface increases, the ordering of the water molecules decreases, and they begin to form multiple layers. researchgate.net Temperature has a negative effect on the sorption of water molecules at high coverage, meaning that lower temperatures facilitate the hydration process. researchgate.netresearchgate.net The entire reversible reaction is exothermic, releasing energy as water is absorbed into the crystal lattice. tno.nl

Advanced Analytical Methodologies in Potassium Carbonate Hydrate Research

Thermal Analysis Techniques for Dehydration and Phase Behavior

Thermal analysis techniques are critical for studying the dehydration processes, thermal stability, and phase transitions of hydrated salts like potassium carbonate dihydrate.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an ideal technique for studying the dehydration of this compound, as the loss of water molecules results in a measurable decrease in mass.

When a sample of this compound is heated in a TGA instrument, the resulting thermogram (a plot of mass vs. temperature) will show one or more distinct steps corresponding to the loss of water of hydration. The temperature at which each dehydration step occurs provides information about the thermal stability of the hydrate (B1144303) and the energy required to remove the water molecules. The total mass loss observed should correspond to the theoretical percentage of water in the dihydrate (approximately 20.9% by mass).

Research on the closely related potassium carbonate sesquihydrate (K₂CO₃·1.5H₂O) has shown that the dehydration process can be complex and may occur in multiple steps, depending on factors such as heating rate and water vapor pressure. nih.govacs.org It is found that at higher temperatures, the dehydration of the pristine material tends to occur as a single process. nih.govacs.org The kinetics of the dehydration reaction can also be studied using TGA by analyzing the rate of mass loss at different temperatures. tue.nlresearchgate.nettno.nl

Key Research Findings: TGA studies have been instrumental in characterizing potassium carbonate hydrates for applications in thermochemical energy storage. tue.nlresearchgate.net The dehydration of potassium carbonate sesquihydrate has been shown to occur in a temperature range of approximately 60-130°C, depending on the experimental conditions. acs.orgutwente.nl The TGA curves can also reveal the presence of impurities, such as potassium bicarbonate, which decomposes at higher temperatures. nih.gov

Table 3: Expected TGA Data for the Dehydration of this compound (K₂CO₃·2H₂O)

Dehydration Step Temperature Range (°C) Mass Loss (%) Corresponding Product
K₂CO₃·2H₂O → K₂CO₃ + 2H₂O ~60-150 ~20.9 Anhydrous K₂CO₃

Note: The dehydration may occur in one or more steps, and the temperature range is indicative and can be influenced by experimental parameters like heating rate and atmosphere.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and, in the case of hydrates, dehydration.

When this compound is heated in a DSC instrument, the dehydration process will be observed as an endothermic peak on the DSC curve. The area under this peak is directly proportional to the enthalpy change (ΔH) associated with the removal of the water molecules. This provides a quantitative measure of the energy required for the dehydration reaction, which is a critical parameter for applications like thermal energy storage.

The temperature at which the peak maximum occurs is indicative of the phase transition temperature. Similar to TGA, DSC can reveal if the dehydration occurs in a single step or through multiple intermediate phases, with each step producing a distinct endothermic peak. nih.gov Combined TGA-DSC analysis provides a comprehensive understanding of the dehydration process by simultaneously measuring both mass loss and heat flow. tue.nlutwente.nl

Key Research Findings: DSC studies on potassium carbonate sesquihydrate have shown that the dehydration process is endothermic, confirming that heat is absorbed during the reaction. tue.nl The DSC thermograms for the dehydration of this hydrate show similar behavior to that observed in TGA, with peaks corresponding to the dehydration steps. nih.gov The reaction enthalpy is a key parameter that can be accurately determined using DSC, and it is crucial for evaluating the energy storage density of the material. researchgate.net

Table 4: Expected DSC Data for the Dehydration of this compound

Thermal Event Peak Temperature (°C) Enthalpy Change (ΔH) Process
Dehydration ~80-150 > 0 (Endothermic) K₂CO₃·2H₂O → K₂CO₃ + 2H₂O

Note: The peak temperature and enthalpy value are dependent on the heating rate and other experimental conditions.

Diffraction Techniques for Structural Elucidation

Diffraction methods are fundamental in determining the crystalline structure of materials. By analyzing the pattern of scattered radiation, researchers can deduce the arrangement of atoms within a crystal lattice, providing essential information about the specific hydrate form and its characteristics.

X-ray Diffraction (XRD) is a primary technique for the characterization of potassium carbonate hydrates. It is instrumental in identifying the specific crystalline phases present in a sample, such as anhydrous potassium carbonate (K₂CO₃), potassium carbonate sesquihydrate (K₂CO₃·1.5H₂O), or potassium bicarbonate (KHCO₃). acs.orgresearchgate.net The sesquihydrate is a commonly identified form in research. tue.nlijpsr.com

In-situ XRD analysis, where diffraction patterns are collected as the sample is heated, allows for the real-time observation of structural changes. acs.org This method can demonstrate the conversion of hydrate and bicarbonate forms into anhydrous K₂CO₃ upon heating. acs.orgutwente.nl For example, studies have shown that the crystalline phase transition from KHCO₃ to K₂CO₃ begins between 110 and 120 °C. utwente.nl XRD is also used to determine crystallite sizes from the broadening of diffraction peaks using the Scherrer equation. acs.org

Research has identified specific diffraction angles (2θ) for potassium carbonate sesquihydrate, confirming its monoclinic structure. ijpsr.com

Table 1: Representative X-ray Diffraction Peaks for Potassium Carbonate Sesquihydrate (K₂CO₃·1.5H₂O) Data sourced from studies on prepared kshara, where potassium carbonate hydrate was a major component. ijpsr.comresearchgate.net

Diffraction Angle (2θ) Relative Intensity (%)
29.73 40.8
30.71 15.8
32.62 100
34.80 2.9
38.50 17.5
40.48 13.3
42.43 4.8

Quantitative Chemical Analysis

Quantitative analysis is crucial for determining the purity, composition, and water content of potassium carbonate hydrate samples. Titrimetric methods are widely employed for their accuracy and reliability.

Total alkalimetry by acid-base titration is an appropriate method for quantifying the carbonate content in a sample. reachcentrum.eu This technique involves titrating the potassium carbonate solution with a standardized strong acid, such as hydrochloric acid or sulfuric acid. sigmaaldrich.comnihs.go.jp

A two-step titration using different indicators allows for the separate determination of any potassium hydroxide (B78521) impurity and the potassium carbonate content. acs.org

First Titration (to Phenolphthalein (B1677637) Endpoint): The sample is dissolved in water and titrated with a standard acid to the phenolphthalein endpoint. This first step neutralizes all the potassium hydroxide and converts the potassium carbonate to potassium bicarbonate. nihs.go.jpacs.org

Second Titration (to Methyl Orange Endpoint): After the first endpoint, a second indicator like methyl orange is added, and the titration is continued. The acid consumed in this second step corresponds to the neutralization of the potassium bicarbonate, which allows for the calculation of the original potassium carbonate amount. acs.org

The amount of potassium carbonate is calculated from the volume of acid consumed in the second part of the titration. nihs.go.jp

Table 2: Principles of Two-Step Titration for Carbonate and Hydroxide

Titration Step Indicator Reaction

| Step 1 | Phenolphthalein | KOH + HCl → KCl + H₂O K₂CO₃ + HCl → KHCO₃ + KCl | | Step 2 | Methyl Orange | KHCO₃ + HCl → KCl + H₂O + CO₂ |

Karl-Fischer (KF) titration is the benchmark method for the precise determination of water content in a substance. mcckf.comaquaenergyexpo.com It is considered a superior and reliable chemical method for measuring moisture, capable of quantifying water from parts-per-million (ppm) levels up to 100%. mcckf.comaquaenergyexpo.com This technique is recommended as an appropriate method for the quantitative determination of water of hydration in potassium carbonate. reachcentrum.eu

The KF method can determine both free surface water and bound water of crystallization, which is a significant advantage over simple loss-on-drying techniques. gfschemicals.commetrohmsiam.com The reaction is specific to water and provides highly reproducible and accurate results. metrohmsiam.com However, it is important to note that carbonates can react with the acidic components of some Karl Fischer reagents, potentially forming additional water and leading to inaccurate results. gfschemicals.com Therefore, careful selection of the KF reagent formulation and analytical conditions is necessary.

Table 3: Comparison of Water Determination Methods

Method Principle Advantages Disadvantages for Hydrates
Karl-Fischer Titration Chemical reaction with water High accuracy and specificity for water; measures free and bound water. mcckf.commetrohmsiam.com Potential for side reactions with carbonate; requires specialized reagents. gfschemicals.com
Loss-on-Drying Gravimetric measurement after heating Simple and inexpensive. Not specific to water; volatile compounds interfere; may not remove all water of crystallization. mcckf.com

Microscopy and Surface Topography

Microscopy techniques are vital for visualizing the physical form, or morphology, of potassium carbonate hydrate crystals and particles. They reveal details about the surface texture and elemental makeup, which are critical for understanding how the material behaves during processes like hydration and dehydration.

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of a sample's surface topography. In the study of potassium carbonate hydrates, SEM is used to investigate particle morphology, size, and the physical changes that occur during hydration and dehydration cycles. nih.govcsic.es For instance, SEM images have revealed that upon dehydration, the morphology of a hydrated salt crystal can change from a solid form into an aggregate of micrometer-sized grains. acs.orgnih.gov This technique can also show crack formation and increased porosity after repeated cycling. tue.nl

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique that is often coupled with SEM. thermofisher.com It provides elemental analysis of the sample by detecting the characteristic X-rays emitted when the surface is struck by the electron beam. thermofisher.com For potassium carbonate hydrate, EDS analysis confirms the presence of potassium, carbon, and oxygen. ijpsr.comijpsr.com In studies involving composite materials, EDS mapping can be used to visualize the distribution of different elements, for example, distinguishing between potassium carbonate (by mapping potassium) and a support matrix like vermiculite (B1170534) (by mapping silicon). tue.nltno.nl

Table 4: Example Elemental Composition of a Potassium Carbonate-based Sample by EDS Data from an analytical study of Chincha kshara, a substance identified as being primarily potassium carbonate hydrate. ijpsr.com

Element Symbol Weight %
Potassium K 50.44
Oxygen O 46.07
Chlorine Cl 2.42
Sulphur S 0.76
Sodium Na 0.31

Thermodynamic and Kinetic Studies of Hydrated Potassium Carbonates

Hydration and Dehydration Kinetics and Mechanisms

The reversible hydration and dehydration of potassium carbonate are central to its application in thermochemical energy storage. utwente.nl The process involves the uptake and release of water vapor, accompanied by an exothermic and endothermic reaction, respectively. The most common hydrate (B1144303) is potassium carbonate sesquihydrate (K₂CO₃·1.5H₂O). utwente.nl

The kinetics of these reactions, which dictate the rate of heat storage and release, are influenced by temperature, water vapor pressure, and the material's conversion state. utwente.nl Studies have employed techniques like Simultaneous Thermal Analysis (STA), which combines Thermo-Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), to characterize these kinetics. utwente.nl

Influence of Metastable Zones on Reaction Kinetics

A key characteristic of the hydration and dehydration of potassium carbonate is the presence of a metastable zone. nih.govresearchgate.net This is a region close to the equilibrium conditions where the reaction rates are significantly hindered. nih.govrepec.org This phenomenon is attributed to a nucleation barrier that must be overcome for the phase transition to occur. nih.govcsic.es Consequently, the reaction kinetics are extremely slow within this zone, which can limit the operational window of a thermochemical storage system. nih.gov

Research has shown that this metastability leads to a hysteresis effect, where the onset of hydration and dehydration occurs at conditions different from the thermodynamic equilibrium. csic.es For instance, during cooling, hydration is only observed after a certain degree of subcooling below the equilibrium temperature. tno.nltue.nl Similarly, during heating, dehydration starts at a temperature above the equilibrium point. csic.estno.nl The width of this metastable zone is a critical parameter for practical applications. nih.gov

Effect of Impurities (e.g., Potassium Bicarbonate) on Dehydration Pathways

Impurities within the potassium carbonate material can influence its dehydration behavior. One common impurity is potassium bicarbonate (KHCO₃), which can form in the presence of water vapor and carbon dioxide. nih.govtue.nl Thermogravimetric analysis has shown that the decomposition of potassium bicarbonate occurs at a different temperature than the dehydration of potassium carbonate sesquihydrate. acs.org

Specifically, during the initial dehydration cycle of a sample containing potassium bicarbonate, a small, secondary mass loss is observed at a higher temperature (around 110 °C), which is attributed to the decomposition of the bicarbonate impurity. acs.org However, studies have found that after a high-temperature dehydration step (e.g., at 200 °C) to remove all impurities, subsequent dehydration cycles show similar behavior to pristine samples, suggesting that the presence of bicarbonate does not have a lasting effect on the primary dehydration pathway of potassium carbonate. acs.org

Doping Effects on Hydration Rate and Metastable Zone Width (e.g., Caesium Carbonate)

To improve the reaction kinetics and reduce the width of the metastable zone, doping with other alkali metal carbonates has been investigated. tno.nltue.nl Doping with caesium carbonate (Cs₂CO₃) has shown promising results. tno.nltue.nl

Studies have demonstrated that doping with caesium carbonate can accelerate the hydration rate of potassium carbonate. tno.nltue.nl This enhancement is attributed to the introduction of mobility through local deliquescence, where the dopant helps to adsorb more water, facilitating the phase transition. tue.nl Furthermore, caesium carbonate doping has been found to reduce the width of the metastable zone for hydration by approximately 30%. tno.nl This is significant as it expands the effective operating temperature window for a thermochemical storage system. tno.nl Other dopants like lithium carbonate and rubidium carbonate showed no significant effect on the hydration rate. tno.nl

DopantEffect on Hydration RateReduction in Metastable Zone Width (Hydration)
Caesium Carbonate (Cs₂CO₃)Accelerated~30%
Lithium Carbonate (Li₂CO₃)No significant effectNot reported
Rubidium Carbonate (Rb₂CO₃)No significant effectNot reported
Sodium Carbonate (Na₂CO₃)Some effectNot reported

Phase Equilibria and Thermodynamic Stability of Hydrates

The phase equilibria of the potassium carbonate-water system determine the conditions under which different hydrates are stable. The most well-documented hydrates are potassium carbonate sesquihydrate (K₂CO₃·1.5H₂O) and potassium carbonate hexahydrate. cdnsciencepub.com The phase diagram, which maps the stable phases as a function of temperature and water vapor pressure, is essential for understanding and predicting the behavior of the system. researchgate.net

The equilibrium between the anhydrous and hydrated forms is described by the Clausius-Clapeyron relation. tue.nl The stability of potassium carbonate sesquihydrate is confined to a specific region in the phase diagram; outside this region, either the anhydrous form or a solution exists. researchgate.net The deliquescence relative humidity, the humidity at which the salt absorbs enough water to form a solution, is also a critical parameter. tno.nl

High-Pressure Melting Behavior of Potassium Carbonate

The melting behavior of potassium carbonate under high pressure is relevant to geophysical processes within the Earth's mantle. mdpi.comconfex.com Studies on the high-pressure melting curve of K₂CO₃ have shown discrepancies in the past, with different experimental methods yielding varying results. mdpi.com

Recent investigations using in-situ ionic conduction experiments and platinum sphere experiments have provided more constrained data. mdpi.com It has been found that the melting point of K₂CO₃ increases significantly with pressure. mdpi.com For example, with a double-sided configuration in ionic conduction experiments, the melting point was found to increase from 1350 ± 68 °C at 3 GPa to 2158 ± 108 °C at 20 GPa. mdpi.com It was also discovered that the presence of even small amounts of water can significantly lower the melting point of K₂CO₃ at high pressures, which may explain some of the earlier discrepancies. mdpi.comconfex.com

Pressure (GPa)Melting Point (°C) - Single-Sided ConfigurationMelting Point (°C) - Double-Sided Configuration
2.51330 ± 5-
3-1350 ± 68
101641 ± 14-
20-2158 ± 108

Computational Thermodynamics and First-Principles Simulations

Computational methods, such as density functional theory (DFT) and first-principles simulations, have been employed to investigate the thermodynamic properties and reaction mechanisms of potassium carbonate and its hydrates at the atomic level. wvu.eduacs.orgresearchgate.net These theoretical studies complement experimental findings and provide deeper insights that are not always accessible through experiments alone.

First-principles simulations have been used to study the hydration mechanism of the K₂CO₃ surface, revealing how water molecules adsorb and interact with the carbonate ions. researchgate.net Computational thermodynamics has also been applied to analyze the CO₂ capture properties of potassium carbonate sesquihydrate, evaluating the energy changes and chemical potentials of the relevant reactions. wvu.eduacs.org These simulations can help in understanding the thermodynamic stability of different phases and predicting the behavior of the system under various conditions. wvu.edu For instance, such studies have indicated that K₂CO₃·1.5H₂O requires less energy for regeneration compared to anhydrous K₂CO₃ in CO₂ capture applications. wvu.eduacs.org

Density Functional Theory (DFT) Applications in Hydration Mechanism Analysis

Density Functional Theory (DFT) has proven to be an effective method for analyzing the hydration mechanism of potassium carbonate. By simulating the interactions between water molecules and the potassium carbonate surface, DFT calculations provide a detailed understanding of the adsorption process at a molecular level.

Studies have utilized DFT to investigate the hydration mechanism of single and multiple water molecules on the K₂CO₃(001) surface. These simulations reveal that a single water molecule preferentially adsorbs on a hollow site through the formation of a hydrogen bond and an ionic bond. Analysis of the Mulliken charge distribution indicates a transfer of electrons from the potassium atoms on the K₂CO₃(001) surface to the water molecule. researchgate.net

To understand the influence of water molecule coverage, researchers have optimized the configurations of multiple water molecules adsorbed on the K₂CO₃(001) surface at various coverages. researchgate.net The calculated adsorption energies show that the adsorption of water molecules onto the K₂CO₃ surface is significantly stronger than that of CO₂. researchgate.net This theoretical work provides a fundamental understanding of the hydration mechanism and is crucial for improving the reaction kinetics during the hydration process. researchgate.net

DFT has also been employed to investigate the role of cations, such as Na⁺, Mg²⁺, and Ca²⁺, on the adsorption of water molecules on mineral surfaces. acs.org While not directly focused on potassium carbonate, these studies demonstrate the capability of DFT to analyze the influence of various ions on hydration processes, a factor that can be relevant in complex industrial environments. acs.org The insights gained from DFT simulations are instrumental in developing a more comprehensive picture of the hydration behavior of potassium carbonate.

Lattice Phonon Dynamics in Thermodynamic Property Evaluation

The evaluation of thermodynamic properties of hydrated potassium carbonates is significantly enhanced by the application of lattice phonon dynamics. This theoretical approach, often used in conjunction with DFT, allows for the calculation of vibrational frequencies of the crystal lattice, which are essential for determining thermodynamic quantities. aps.orguclouvain.be

The crystal lattice is not a rigid structure; its constituent nuclei are in constant vibration due to temperature, external fields, or pressure. uclouvain.be These quantized lattice vibrations are known as phonons. uclouvain.be By calculating the phonon dispersion curves and the phonon density of states, it is possible to derive key thermodynamic properties such as the Helmholtz free energy, internal energy, entropy, and constant-volume specific heat within the harmonic approximation. aps.org

For hydrated potassium carbonates, these calculations are crucial for understanding their stability and behavior under different conditions. The thermodynamic properties derived from lattice phonon dynamics are vital for predicting phase transitions and reaction equilibria. For instance, these methods have been used to systematically study the electronic structures and lattice dynamics of various crystalline solids, providing valuable data on their structural parameters, elastic moduli, and dielectric constants. science.gov While direct experimental data for the phonon dispersion of some hydrated potassium carbonates may be unavailable, first-principles calculations provide a reliable theoretical alternative. aps.org The combination of DFT and lattice phonon dynamics offers a powerful framework for a comprehensive thermodynamic evaluation of these materials. psu.eduwvu.edu

Ab Initio Thermodynamic Studies for CO₂ Capture Properties

Ab initio thermodynamic studies, which combine DFT and lattice phonon dynamics, are instrumental in evaluating the carbon dioxide (CO₂) capture properties of hydrated potassium carbonates. psu.eduwvu.edu These first-principles calculations provide a detailed understanding of the thermodynamics of the CO₂ absorption and desorption reactions.

A key reaction studied is the carbonation of potassium carbonate sesquihydrate (K₂CO₃·1.5H₂O) to form potassium bicarbonate (KHCO₃):

K₂CO₃·1.5H₂O + CO₂ ⇌ 2KHCO₃ + 0.5H₂O(g) psu.eduwvu.edu

By calculating the energy change and chemical potential for this reaction, researchers can evaluate its thermodynamic properties and determine the conditions for phase transitions. psu.eduwvu.edu These studies indicate that K₂CO₃·1.5H₂O is a promising sorbent for post-combustion CO₂ capture at temperatures below its phase transition temperature. psu.eduwvu.edu This transition temperature is dependent on both the partial pressure of CO₂ and the steam pressure. psu.eduwvu.edu

The regeneration of the sorbent is a critical aspect of CO₂ capture technologies. Ab initio studies have shown that compared to anhydrous potassium carbonate, K₂CO₃·1.5H₂O requires less energy for regeneration. psu.eduwvu.edu Above the phase transition temperature, the sorbent is regenerated to anhydrous K₂CO₃. psu.eduwvu.edu Furthermore, under high steam pressure (P H₂O ≥ 1.0 bar), it may be feasible to use K₂CO₃·1.5H₂O for pre-combustion CO₂ capture applications. psu.eduwvu.edu

These computational studies provide valuable insights into the optimal operating conditions for CO₂ capture using hydrated potassium carbonates and guide the development of more efficient and cost-effective carbon capture technologies. wvu.edu

Catalytic Applications and Reaction Mechanisms Involving Hydrated Potassium Carbonates

Catalysis in Organic Synthesis

Potassium carbonate is a widely utilized reagent in organic synthesis, functioning either as a catalyst or as a reagent. alfa-chemistry.com Its weakly basic nature makes it an indispensable tool in numerous reaction types. alfa-chemistry.comyoutube.com

Potassium Carbonate as a Base or Basic Catalyst

As a weak inorganic base, potassium carbonate (K2CO3) is a staple in synthetic organic chemistry. researchgate.netcommonorganicchemistry.com It is commonly employed to deprotonate compounds with moderately acidic protons, such as phenols and 1,3-dicarbonyl compounds. commonorganicchemistry.com The pKa of its conjugate acid, bicarbonate, is 10.25. commonorganicchemistry.com This property allows it to facilitate a variety of reactions by generating the necessary anionic intermediates. For instance, it is used in the alkylation of compounds containing both acidic and neutral hydroxyl groups. alfa-chemistry.com

Role as an Acid Scavenger in Metal-Catalyzed Reactions

In many metal-catalyzed reactions, the generation of acidic byproducts can inhibit catalyst activity or lead to undesired side reactions. Potassium carbonate is frequently used as an acid scavenger to neutralize these acids as they are formed. alfa-chemistry.com This is a critical role in several important coupling reactions, including:

Heck Reaction: This reaction typically generates a strong acid, which is neutralized by potassium carbonate to maintain the catalytic cycle. alfa-chemistry.com

Sonogashira Coupling: In this cross-coupling of terminal alkynes with aryl or vinyl halides, a base is required to neutralize the hydrogen halide byproduct. wikipedia.org While amines are often used, potassium carbonate can also be employed. wikipedia.orgorganic-chemistry.org In some protocols, potassium carbonate is used in an ethanol (B145695) solvent system, eliminating the need for copper and amine co-catalysts. organic-chemistry.org

Suzuki Coupling: This versatile carbon-carbon bond-forming reaction utilizes a palladium catalyst and a base. acs.orgacs.org Swapping from other bases like potassium acetate (B1210297) to potassium carbonate has been shown to alter the rate-determining step of the reaction, allowing for a more efficient and reliable process, even with reduced catalyst loading. acs.orgacs.org It has been demonstrated to be effective in the synthesis of monoarylferrocenes. rsc.org

Applications in Various Organic Reactions

The utility of potassium carbonate as a base extends to a wide range of other name reactions and reaction types in organic synthesis. alfa-chemistry.com

Aldol (B89426) Condensation: Potassium carbonate can catalyze the Claisen-Schmidt reaction, a type of aldol condensation, between aldehydes and ketones to produce α,β-unsaturated ketones in high yields. scispace.comresearchgate.net It serves as a mild base to generate the enolate required for the initial carbon-carbon bond formation. iitk.ac.inlumenlearning.comiitk.ac.in

Epoxy Opening: It can be used in the thiolysis of epoxides. tandfonline.com

Michael Addition: Potassium carbonate is an effective catalyst for the Michael addition of active methylene (B1212753) compounds to α,β-unsaturated carbonyl compounds. researchgate.netias.ac.in This reaction can be performed under solvent-free conditions with microwave irradiation. ias.ac.in It also promotes a tandem oxy-Michael addition/cyclization of α,β-unsaturated carbonyl compounds with naphthols to synthesize naphthopyrans. mdpi.comnih.gov

Knoevenagel Condensation: This reaction, which involves the condensation of an aldehyde or ketone with an active methylene compound, can be efficiently catalyzed by potassium carbonate. tandfonline.comresearchgate.nettandfonline.com It has been used in the synthesis of coumarins and 5-arylidene-1,3-thiazolidine-2,4-diones. tandfonline.comresearchgate.net

Wittig Reaction: Potassium carbonate is a notable base in the Wittig reaction, promoting the formation of alkenes in excellent yields through a biphasic solid-liquid process. researchgate.netsemanticscholar.orgresearchgate.net The stereochemical outcome of the reaction can be influenced by the reaction medium, with the Z-isomer being favored in aprotic media and the E-isomer in protic media. semanticscholar.orgresearchgate.net

Elimination Reactions: As a base, potassium carbonate can facilitate elimination reactions to form alkenes.

Hydration: In the hydration of alkynes, potassium carbonate is used to neutralize the acid catalyst after the reaction is complete, preventing potential side reactions like aldol condensation. youtube.comchemicalforums.com The reversible hydration and dehydration of potassium carbonate itself is a subject of study for thermochemical energy storage. utwente.nlutwente.nltue.nltue.nl

Cyclization: Potassium carbonate can act as a cyclodesulfurizing agent in the synthesis of N-aryl-2-aminobenzoxazoles. researchgate.net

Multi-Component Condensations: It has been used as a catalyst in the synthesis of polysubstituted dicyanoanilines from aldehydes, acetone, and malononitrile. ias.ac.in

Heterogeneous Catalysis Systems

The use of potassium carbonate extends to heterogeneous catalysis, where it is often supported on various materials to enhance its catalytic activity and facilitate its separation from the reaction mixture.

Potassium Carbonate Supported on Smectite Clays (B1170129) for Transcarbonation Reactions

Research into the use of potassium carbonate supported on smectite clays for transcarbonation reactions is an area of interest, though specific details on this application were not prevalent in the provided search results.

Potassium Carbonate/Active Carbon Catalysts for Biodiesel Transesterification

Potassium carbonate supported on activated carbon (K2CO3/AC) has proven to be a strong catalyst for the transesterification of vegetable oils with methanol (B129727) to produce biodiesel. gcirc.org This heterogeneous catalyst system offers the advantage of easy recovery and reuse. gcirc.org Studies have shown that a transesterification rate of over 98% can be achieved through a two-step process. gcirc.org The catalytic activity is influenced by factors such as the loading of potassium carbonate on the activated carbon, with a 15% loading being found to be suitable in one study. acs.org Another study found that a 30 wt% K2CO3 loading on a support derived from Kraft lignin (B12514952) activated carbon was optimal, achieving a biodiesel yield of 97.14%. researchgate.net The catalyst can be reused, although a decrease in activity may be observed due to the leaching of potassium ions. researchgate.net

Table of Reaction Conditions for Biodiesel Production using K2CO3/Active Carbon Catalysts

ParameterOptimal Condition (Rapeseed Oil) gcirc.orgOptimal Condition (Kraft Lignin Support) researchgate.net
Catalyst Loading 1% - 5%3.27 wt%
Methanol/Oil Molar Ratio 8:19.98:1
Reaction Time 5 h74 min
Reaction Temperature 158 K65 °C
Biodiesel Yield > 98% (two-step)97.14%

Mechanisms of Catalytic Activation in Various Systems

Ion Dissociation and Activation with Oxygen

The catalytic activation of potassium carbonate supported on perovskite oxides involves a multi-step mechanism. A critical initial step is the decomposition of K₂CO₃ into potassium ions (K⁺) and carbonate ions (CO₃²⁻). researchgate.net On the surface of the oxide support, K₂CO₃ exists in a partially dissociated state. researchgate.net

The perovskite support plays a vital role in the subsequent activation step. Perovskites possess active oxygen on their surface, and their oxygen content can be reversibly reduced and re-oxidized. researchgate.net The dissociated K⁺ ions are activated by this surface-active oxygen at temperatures lower than the activation temperature of bulk K₂CO₃. researchgate.net The ability to control the release temperature of this active oxygen, for example, through copper substitution in a LaMn₁₋ₓCuₓO₃ system, allows for the synthesis of highly active catalysts for carbon combustion at lower temperatures. researchgate.net This mechanism highlights the importance of the interaction between the potassium salt and the perovskite support in creating highly active catalytic sites.

Role of Carbonate Anion as an Active Electron Source

While the activation of potassium cations is crucial, the carbonate anion (CO₃²⁻) also plays an essential role in the catalytic cycle, particularly in the oxidation of soot by gaseous oxygen. unacademy.com In catalytic systems where potassium carbonate is loaded on materials like aluminosilicates, the carbonate ion has been identified as a key player in enhancing catalytic performance. unacademy.com

Advanced Materials Science and Engineering Applications of Hydrated Potassium Carbonates

Thermochemical Energy Storage (TCES) Systems

Hydrated potassium carbonate is a significant material in the advancement of low-temperature thermochemical energy storage (TCES) systems, which are crucial for enhancing the efficiency of renewable energy utilization and for applications such as residential heating. rsc.orgmdpi.com Potassium carbonate is noted for its cost-effectiveness, safety, and minimal corrosiveness. rsc.org The energy storage mechanism is based on a reversible chemical reaction involving the hydration and dehydration of the salt. Heat is stored during the endothermic dehydration process and released during the exothermic hydration process. mdpi.com

Material Selection and Optimization of K₂CO₃ Hydrates

Potassium carbonate (K₂CO₃) has been identified as a highly promising candidate for thermochemical energy storage, particularly for applications like building heating. researchgate.netresearchgate.net Its selection is based on criteria including high energy density, suitable dehydration temperatures (often below 100°C or 120°C), cost-effectiveness, stability, and safety. researchgate.netresearchgate.net The straightforward, single-step transformation between its anhydrous form and potassium carbonate sesquihydrate (K₂CO₃·1.5H₂O) is a key advantage. rsc.org

The theoretical energy density of potassium carbonate is a key performance indicator. Under specific operating conditions (dehydration at 20 mbar/65°C and hydration at 12 mbar/59°C), the material-level energy densities can reach 1.3 GJ/m³ in an open system and 0.96 GJ/m³ in a closed system. rsc.orgeeer.org

Development of Composite Materials for Enhanced Performance (e.g., Expanded Vermiculite-Potassium Carbonate Composites)

To mitigate the practical challenges of using pure potassium carbonate, researchers have developed composite materials by impregnating the salt into porous host matrices. rsc.org This approach helps to disperse the salt particles, providing a larger surface area for reaction and accommodating the salt solution to prevent leakage during deliquescence. rsc.orgeeer.org

A particularly promising composite material is based on expanded vermiculite (B1170534) (EV) as the porous matrix for potassium carbonate. rsc.orgrsc.orgdiva-portal.org EV is a suitable choice due to its large pore volume, high porosity, and chemical and thermal stability. rsc.org These composites are typically prepared using a solution impregnation method. rsc.orgdiva-portal.org

The use of a porous matrix like expanded vermiculite has been shown to enhance hydration rates compared to pure K₂CO₃ granules and helps to prevent particle aggregation. rsc.org

Table 1: Performance of Expanded Vermiculite-Potassium Carbonate (EV/K₂CO₃) Composites

Composite SampleSalt Content (%)Water Uptake (g/g)Mass Energy Storage Density (kJ/kg)Volumetric Energy Storage Density (kWh/m³)
EVPC1029.80.32--
EVPC2045.50.42--
EVPC3058.20.63--
EVPC4067.40.681633.6160

Data sourced from studies on EV/K₂CO₃ composites under specific conditions (e.g., 30°C, 60% RH). rsc.orgchalmers.se

Cyclic Stability and Sorption/Desorption Properties in TCES

Cyclic stability, the ability of a material to maintain its performance over repeated hydration and dehydration cycles, is paramount for the long-term viability of TCES systems. mdpi.com Degradation can occur due to structural changes or a loss of water absorption capacity, leading to reduced energy density and slower reaction kinetics. mdpi.com

Composite materials of potassium carbonate and expanded vermiculite have demonstrated excellent cyclic stability. In one study, a composite with 69 wt.% salt content showed stable performance for at least 47 cycles under deliquescence conditions. rsc.orgresearchgate.net Even after 74 hydration/dehydration cycles, while the morphology and texture of the composite changed, its chemical composition and average grain size remained unaltered. rsc.orgresearchgate.netnih.gov Another study on a composite (EVPC40) showed that during six cycles at low humidity, the equilibrium water uptake remained stable within a narrow range of 0.120–0.124 g/g. rsc.org

The sorption and desorption properties are also critical. The desorption process, which stores thermal energy, involves a single-step conversion from K₂CO₃·1.5H₂O to anhydrous K₂CO₃. rsc.org The inclusion of K₂CO₃ significantly enhances the water uptake of the composite compared to pure expanded vermiculite. rsc.org The sorption rate can be influenced by the salt content, with higher salt concentrations sometimes leading to increased mass transfer resistance and a slower average sorption rate, but a higher average desorption rate. rsc.orgchalmers.se

Stabilizing potassium carbonate in a porous polymer matrix is another approach that has shown promise. A K₂CO₃-polymer composite was found to be kinetically and mechanically stable over 50 cycles, with hydration kinetics improving over successive cycles. acs.org

Carbon Dioxide Capture and Conversion Technologies

Hydrated potassium carbonate also plays a crucial role in technologies aimed at capturing carbon dioxide (CO₂), particularly from flue gases and ambient air. The process generally relies on the chemical reaction between CO₂ and an aqueous solution or hydrated form of potassium carbonate.

Mechanisms of CO₂ Absorption/Desorption by Hydrated K₂CO₃

The absorption of CO₂ by potassium carbonate is a chemical process that is highly dependent on the presence of water. eeer.orgresearchgate.net The fundamental reaction involves the carbonation of K₂CO₃ to form potassium bicarbonate (KHCO₃) in the presence of water. eeer.org

K₂CO₃ + H₂O + CO₂ ↔ 2KHCO₃ eeer.org

The mechanism has been a subject of detailed study. Initially, it was thought to be a two-step series reaction where K₂CO₃ first hydrates to form potassium carbonate sesquihydrate (K₂CO₃·1.5H₂O), which then acts as the active species reacting with CO₂. eeer.orgresearchgate.net

Step 1 (Hydration): K₂CO₃ + 1.5H₂O ↔ K₂CO₃·1.5H₂O eeer.org Step 2 (Carbonation): K₂CO₃·1.5H₂O + CO₂ ↔ 2KHCO₃ + 0.5H₂O eeer.orgresearchgate.net

However, more recent research suggests that the hydration of K₂CO₃ and its carbonation are competing reversible reactions that occur in parallel, rather than sequentially. researchgate.net The presence of water is essential, as it facilitates the formation of an aqueous alkaline solution on the surface of the sorbent particles, providing an excellent gas-liquid interface for CO₂ capture. nih.gov The water vapor content in the gas stream has been found to have the most significant influence on the CO₂ adsorption capacity. nih.gov The desorption, or regeneration, process is typically achieved by heating, which reverses the reaction to release the captured CO₂. acs.org

Design and Performance of Advanced Sorbents (e.g., Dry Hydrated Potassium Carbonate)

To enhance the efficiency and practicality of CO₂ capture, advanced sorbents based on potassium carbonate have been developed. A key challenge with aqueous solutions is high energy consumption for regeneration and potential for corrosion. mdpi.com Solid sorbents, where K₂CO₃ is dispersed on a porous support, offer an alternative with potentially lower energy penalties. mdpi.comresearchgate.net

One innovative approach is the development of Dry Hydrated Potassium Carbonate (DHPC) . DHPC is a free-flowing powder created by mixing hydrated K₂CO₃ with hydrophobic nanosilica. rsc.orgrsc.org This formulation provides a high surface-to-volume ratio, allowing for rapid CO₂ absorption. rsc.orgrsc.org For example, a DHPC with 75 wt% K₂CO₃ (DHPC-75) demonstrated a CO₂ uptake capacity of 233 mg/g, significantly outperforming the industry standard 30 wt% monoethanolamine (MEA) solution (111 mg/g). rsc.org The DHPC process often involves circulating the solid sorbent between two fluidized bed reactors for absorption and regeneration. chalmers.se

Another strategy involves impregnating K₂CO₃ onto various porous supports like activated carbon, alumina (B75360), or silica (B1680970) gel. acs.orgresearchgate.net The choice of support material is critical, as its pore structure and surface properties can significantly influence CO₂ adsorption performance by enabling uniform dispersion of the active K₂CO₃. mdpi.com For instance, sorbents prepared with activated carbon and alumina as supports have shown excellent carbonation capacities, with conversion rates exceeding 95% in thermogravimetric tests. acs.orgresearchgate.net However, interactions between the salt and certain supports, like alumina, can sometimes form byproducts that affect long-term stability. nih.govscite.ai

Table 2: Comparison of CO₂ Capture Performance

SorbentCO₂ Uptake Capacity (mg/g)Key Features
DHPC-75 (Dry Hydrated Potassium Carbonate)233Fast kinetics, high capacity, free-flowing powder. rsc.org
30 wt% MEA (Monoethanolamine) Solution111Industry standard liquid amine solvent. rsc.org
K₂CO₃/Activated CarbonVaries (e.g., ~1.12 mmol/g for 20% K₂CO₃/Al₂O₃)High conversion rates, performance depends on support properties. mdpi.comacs.org

Applications in Post-Combustion and Pre-Combustion CO₂ Capture

Potassium carbonate, particularly in its hydrated forms, presents a significant area of research for carbon dioxide (CO₂) capture technologies, applicable to both post-combustion and pre-combustion scenarios. These methods are being explored as alternatives to more traditional amine-based solvents, offering advantages such as lower regeneration energy and reduced environmental impact. unimelb.edu.au

In post-combustion capture, which involves removing CO₂ from flue gases after fuel has been burned, potassium carbonate-based sorbents are valued for their low energy requirements, controlled corrosion, and high sorption capacity. researchgate.net The fundamental capture process is a reversible carbonation reaction where potassium carbonate reacts with CO₂ in the presence of water to form potassium bicarbonate. researchgate.net The hydration of potassium carbonate is a crucial step; the compound must be pre-treated with moisture to become an active sorbent for CO₂. eeer.org Research has shown that the hydration to potassium carbonate sesquihydrate (K₂CO₃·1.5H₂O) and the subsequent carbonation to potassium bicarbonate (KHCO₃) occur as parallel, reversible reactions. eeer.org

A notable innovation in this area is Dry Hydrated Potassium Carbonate (DHPC), a free-flowing powder created by mixing hydrated K₂CO₃ with hydrophobic nanosilica. rsc.org This material demonstrates rapid CO₂ absorption due to a high surface-to-volume ratio. rsc.org For instance, DHPC-75 (containing 75 wt% K₂CO₃) exhibits a CO₂ uptake capacity of 233 mg/g, significantly higher than the 111 mg/g capacity of the industry-standard 30 wt% monoethanolamine (MEA) solution. rsc.org The DHPC process is considered a promising method for retrofitting Waste-to-Energy (WtE) plants, as it offers a low energy penalty and opportunities for heat integration. chalmers.se The Hot Potassium Carbonate (HPC) process is another application, though it has slower reaction kinetics with CO₂ which can be improved by using promoters. diva-portal.org

For pre-combustion capture, which involves separating CO₂ from syngas before combustion, potassium carbonate solutions have also been successfully demonstrated in pilot plants. unimelb.edu.au This approach is particularly useful for integrated gasification combined cycle (IGCC) power generation. mit.edusci-hub.se In these systems, the absorber operates at high pressure, which is characteristic of syngas production. mit.edu While the rate of CO₂ absorption in K₂CO₃ is inherently slow, promoters like boric acid have been identified to enhance this rate. unimelb.edu.au

Table 1: Performance of Potassium Carbonate-Based CO₂ Sorbents

Sorbent/Process Application Type Key Finding CO₂ Uptake Capacity Source
Dry Hydrated Potassium Carbonate (DHPC-75) Post-Combustion Superior performance compared to 30 wt% MEA solution. 233 mg/g rsc.org
30 wt% Monoethanolamine (MEA) Post-Combustion Industry standard for comparison. 111 mg/g rsc.org
30 wt% K₂CO₃ Solution Pre-Combustion Effective for syngas treatment; rate can be enhanced with promoters. Not specified unimelb.edu.au
Hot Potassium Carbonate (HPC) Post-Combustion Low regeneration energy but slow kinetics without promoters. Not specified diva-portal.org

Novel Applications in Specialized Chemical Processes

Beyond large-scale industrial uses, potassium carbonate dihydrate is finding utility in specialized laboratory and environmental applications that leverage its specific chemical and physical properties.

A significant challenge in environmental science is the effective separation of microplastics from sediment samples for analysis. Potassium carbonate solutions have emerged as a cheap, non-toxic, and effective high-density flotation medium for this purpose. nih.govbiorxiv.org The method relies on density separation, where a solution with a higher density than the target particles is used to make them float. nih.gov

A potassium carbonate (K₂CO₃) solution can be prepared to a density of 1.54 g/cm³, which is sufficient to float many common polymers. nih.govbiorxiv.org To achieve this density, 770g of K₂CO₃ powder is dissolved in 500-600ml of distilled water and then filled up to a final volume of 1 liter. uni-graz.at This high density is particularly advantageous for extracting dense polymers such as polyvinyl chloride (PVC), which cannot be easily separated using other common flotation media like sodium chloride (NaCl) solution. nih.govbiorxiv.org Research has demonstrated that a K₂CO₃ solution with a density of 1.54 g/cm³ can achieve a mean recovery rate of approximately 90-92% for PVC particles. nih.govbiorxiv.orgresearchgate.net

The use of potassium carbonate offers several advantages over other high-density separation liquids, such as certain saline solutions, which can be expensive or harmful to the user and the environment. nih.govbiorxiv.org Furthermore, the potassium carbonate solution can be recycled and reused, making it a practical and sustainable choice for large-scale monitoring studies, including those involving citizen scientists. biorxiv.org

Table 2: Microplastic Recovery Using Potassium Carbonate Solution

Parameter Value Description Source
Solution Density 1.54 g/cm³ Achieved by dissolving K₂CO₃ in water, effective for separating dense polymers. nih.govbiorxiv.org
Target Polymer Polyvinyl Chloride (PVC) A dense polymer that is difficult to isolate with lower-density solutions. nih.govbiorxiv.org
Mean Recovery Rate ~90-92% The percentage of PVC particles successfully recovered from sediment samples. nih.govbiorxiv.orgresearchgate.net

In synthetic organic chemistry, the removal of residual water from organic solvents and compounds is a critical step. Anhydrous potassium carbonate serves as a mild and efficient drying agent for this purpose, forming the stable dihydrate (K₂CO₃·2H₂O) as it absorbs water. mdma.ch

Potassium carbonate is particularly suitable for the initial drying of various organic compounds, including alcohols, esters, ketones, and nitriles. mdma.ch It is also effective for drying organic bases. mdma.ch Its utility extends to "salting out," a process where it is added to an aqueous solution to reduce the solubility of water-soluble organic compounds like alcohols or ketones, thereby facilitating their separation. mdma.ch

However, its application is not universal. As a basic salt, potassium carbonate is incompatible with acidic compounds, such as carboxylic acids and phenols, as it would react with them. mdma.chwikipedia.org It is considered a moderately efficient drying agent with a good capacity for water. mdma.ch While other agents like calcium chloride are widely used due to low cost, they can form adducts with alcohols and amines, making potassium carbonate a preferable choice in those cases. mdma.chwikipedia.org It is generally considered chemically inert towards the compounds it is intended to dry. mdma.ch

Table 3: Suitability of Potassium Carbonate as a Drying Agent

Compound Class Suitability Reason Source
Alcohols Suitable Mild and does not form incompatible adducts. mdma.chquora.com
Ketones Suitable Effective for preliminary drying before distillation. mdma.chwikipedia.org
Amines Suitable Can be used for drying prior to distillation. mdma.chwikipedia.org
Esters Suitable Used for initial drying. mdma.ch
Nitriles Suitable Used for initial drying. mdma.ch
Acidic Compounds (e.g., Phenols) Unsuitable Reacts with acidic functional groups. mdma.chwikipedia.org

Environmental and Sustainability Considerations in Potassium Carbonate Research

Ecological Profile and Biodegradability in Industrial Applications

Potassium carbonate is an inorganic salt that does not biodegrade in the traditional sense, as the term is not applicable to inorganic substances. santos.comsigmaaldrich.com When dissolved in water, it dissociates into potassium (K⁺) and carbonate (CO₃²⁻) ions, both of which are naturally occurring and essential for living organisms. santos.com The primary ecological consideration in industrial applications is the potential for an increase in the pH of waterways due to the alkaline nature of potassium carbonate solutions, which can adversely affect aquatic life. oxy.comineos.com However, it is not expected to bioaccumulate in organisms. santos.comoxy.com

Role in Sustainable Manufacturing Practices

Potassium carbonate is increasingly recognized for its role in sustainable manufacturing and green chemistry. annexechem.comresearchgate.net It serves as a more environmentally friendly alternative to harsher chemicals like sodium hydroxide (B78521) in various industrial processes. annexechem.com Its application in sustainable practices is driven by its efficiency, versatility, and ability to support eco-friendly production methods. tridentenergyintl.com

One of the most significant sustainable applications of potassium carbonate is in carbon dioxide (CO₂) capture. researchgate.netmdpi.com The "hot potassium carbonate" process is an established technology for removing CO₂ from industrial flue gases, contributing to the reduction of greenhouse gas emissions. diva-portal.org While the absorption rate of CO₂ is slower than some amine-based solutions, potassium carbonate is less toxic, less corrosive, and requires less energy for regeneration. mdpi.comdiva-portal.org Research is ongoing to improve the CO₂ capture properties of potassium carbonate, such as by creating composite materials with carbon. researchgate.net

In other industrial applications, potassium carbonate contributes to sustainability by reducing energy consumption. For example, in glass manufacturing, it acts as a flux, lowering the melting point of silica (B1680970) and thereby decreasing the energy required for production. tridentenergyintl.com It is also used in the production of biodegradable plastics and as a catalyst in other green chemical reactions. annexechem.com

Research on Environmental Impact of Aqueous Potassium Carbonate in Waterways

Research on the environmental impact of aqueous potassium carbonate in waterways primarily focuses on the effects of increased alkalinity and pH. oxy.comineos.com The introduction of alkaline substances can alter the water chemistry, potentially leading to adverse effects on aquatic ecosystems. caryinstitute.org Studies have shown that alkaline conditions can enhance the absorption of atmospheric CO₂, which can influence the dissolved inorganic carbon content in the water. iwaponline.com This can have complex effects on aquatic life, as changes in pH and carbonate concentration can affect the balance of aquatic ecosystems. iwaponline.comresearchgate.net

Research has investigated the toxicity of potassium carbonate to specific aquatic organisms. One study on rainbow trout (Oncorhynchus mykiss) determined the 96-hour median lethal concentration (LC50) to be 2672 mg/L. researchgate.net Another study noted that the addition of 106.2 mg/L of potassium carbonate inhibited spermatozoa activity in fish. alaska.gov The impact of potassium ions on freshwater organisms is an area of ongoing research, with some studies suggesting that elevated potassium concentrations can have sublethal effects on fish health. unh.edu However, other research indicates that potassium toxicity might be mitigated by the presence of other cations like sodium. researchgate.netunh.edu

Q & A

Q. What experimental methods are recommended for synthesizing potassium carbonate dihydrate in laboratory settings?

this compound can be synthesized via controlled crystallization. Dissolve anhydrous K₂CO₃ in deionized water under stirring at 25–30°C. Gradually reduce temperature to 10–15°C to promote dihydrate formation, and isolate crystals via vacuum filtration. Monitor pH (>11) to ensure alkalinity, as hydrolysis generates KOH, stabilizing the dihydrate phase . For purity, use ACS-grade reagents and avoid exposure to atmospheric CO₂ during crystallization .

Q. How can researchers confirm the hydration state and crystallinity of this compound?

Use X-ray diffraction (XRD) to identify the dihydrate phase (JCPDS reference code: 00-012-0768) and distinguish it from anhydrous or monohydrate forms . Thermogravimetric analysis (TGA) quantifies water content: dihydrate loses ~21.8% mass (theoretical: 22.2%) between 50–150°C, corresponding to two water molecules . Complement with Karl Fischer titration for precise moisture measurement .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

Store in airtight containers with desiccants (e.g., silica gel) at ≤25°C and relative humidity <40% to inhibit deliquescence or conversion to potassium bicarbonate (KHCO₃) . Use gloveboxes for hygroscopic-sensitive experiments. Avoid prolonged exposure to light, which may accelerate surface carbonate hydrolysis .

Q. How can researchers determine the purity of this compound in aqueous solutions?

Gravimetric analysis via acid-base titration: dissolve 0.5 g sample in 50 mL H₂O, titrate with 0.1 M HCl using phenolphthalein (endpoint pH 8.3) and methyl orange (endpoint pH 4.4). Calculate purity based on carbonate and bicarbonate content . For trace impurities (e.g., Na⁺, Cl⁻), use ion chromatography with detection limits <1 ppm .

Q. What analytical techniques are suitable for identifying common impurities in this compound?

Inductively coupled plasma optical emission spectroscopy (ICP-OES) detects metal contaminants (e.g., Ca²⁺, Mg²⁺). Fourier-transform infrared spectroscopy (FTIR) identifies organic residues (e.g., acetate from synthesis byproducts) via characteristic C=O stretches at 1600–1700 cm⁻¹ .

Advanced Research Questions

Q. How does this compound influence reaction kinetics in heterogeneous catalysis?

In CO₂ capture studies, the dihydrate’s surface hydroxyl groups enhance adsorption capacity compared to anhydrous K₂CO₃. Use in situ diffuse reflectance infrared Fourier-transform spectroscopy (DRIFTS) to monitor CO₂ chemisorption, where bicarbonate (HCO₃⁻) formation peaks at 1430 cm⁻¹ indicate active sites . Optimize activation energy via temperature-programmed desorption (TPD) .

Q. What experimental designs are effective for studying the stability of this compound under variable humidity?

Employ dynamic vapor sorption (DVS) to measure water uptake at 25–85% RH. Kinetic models (e.g., Peleg’s equation) quantify hydration rates. Pair with scanning electron microscopy (SEM) to correlate humidity-induced morphological changes (e.g., crystal cracking) with stability thresholds .

Q. How can orthogonal experimental design optimize dihydrate synthesis parameters?

Use an L9 (3⁴) orthogonal array to test factors:

  • A : K₂CO₃ concentration (10–30% w/v)
  • B : Crystallization temperature (5–25°C)
  • C : Stirring rate (100–500 rpm)
  • D : Cooling rate (0.5–2°C/min) Analyze yield and crystal size via ANOVA to identify dominant factors (e.g., temperature contributes 68% variance) .

Q. What computational models predict the hydration thermodynamics of this compound?

Density functional theory (DFT) calculates Gibbs free energy (ΔG) for hydration steps. Compare with experimental ΔG values derived from van’t Hoff plots of solubility data (ln K vs. 1/T). Molecular dynamics (MD) simulations model water coordination geometries around K⁺ ions .

Q. How do contradictions in reported solubility data for this compound arise, and how can they be resolved?

Discrepancies stem from unaccounted CO₂ absorption during experiments. Use a closed-system solubility apparatus with N₂ purging to exclude atmospheric CO₂. Validate with in situ pH monitoring to ensure HCO₃⁻ concentrations remain negligible .

Methodological Notes

  • Safety : Follow SDS protocols for alkali burns (e.g., eye rinsing with 0.9% saline) and use fume hoods during acid titrations .
  • Data Validation : Cross-reference XRD/TGA results with USP pharmacopeial standards for calcium phosphate dihydrate (e.g., CaHPO₄·2H₂O) as a model system .

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